molecular formula C18H24ClN3O2S2 B2662341 1-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 955237-28-2

1-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No.: B2662341
CAS No.: 955237-28-2
M. Wt: 413.98
InChI Key: FQXHOLBZCBYYJF-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene derivative: Starting with a thiophene compound, various functional groups can be introduced through electrophilic substitution reactions.

    Piperazine introduction: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Sulfonamide formation: The final step often involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or receptors, disrupting normal cellular processes. The piperazine ring might interact with neurotransmitter receptors, while the thiophene ring could be involved in electron transport or redox reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide: Lacks the thiophene ring.

    1-(4-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide: Lacks the piperazine ring.

    1-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide: Has an acetamide group instead of a sulfonamide group.

Uniqueness

The unique combination of the piperazine, thiophene, and sulfonamide groups in 1-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2S2/c1-21-7-9-22(10-8-21)18(16-6-11-25-13-16)12-20-26(23,24)14-15-2-4-17(19)5-3-15/h2-6,11,13,18,20H,7-10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXHOLBZCBYYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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